H-Ala-Ala-Gly-OH

Vue d'ensemble

Description

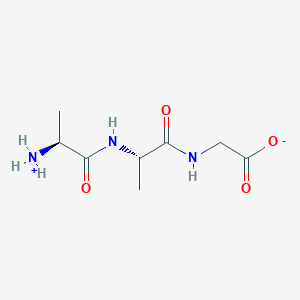

H-Ala-Ala-Gly-OH, also known as alanylalanylglycine, is a tripeptide composed of two alanine residues and one glycine residue. Peptides like this compound are fundamental building blocks of proteins and play crucial roles in various biological processes. The sequence of amino acids in peptides determines their structure and function, making them essential for understanding protein chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Gly-OH involves the formation of peptide bonds between the amino acids alanine and glycine. The process typically requires the protection of amino and carboxyl groups to prevent unwanted side reactions. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amino group and ester formation for the carboxyl group. The peptide bond formation is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) .

Industrial Production Methods

In industrial settings, solid-phase peptide synthesis (SPPS) is often employed for the large-scale production of peptides like this compound. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method allows for the efficient and automated synthesis of peptides with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

H-Ala-Ala-Gly-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation and Reduction: The peptide can participate in redox reactions, although these are less common for simple peptides.

Substitution: Functional groups on the amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Coupling Reactions: DCC or DIC are commonly used coupling agents in peptide synthesis.

Major Products

The primary products of hydrolysis are the free amino acids alanine and glycine. Other reactions may yield modified peptides or amino acids depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

H-Ala-Ala-Gly-OH serves as a fundamental building block in peptide synthesis. Its unique structure allows for the formation of diverse peptide sequences, which are crucial in drug development and biochemistry. The ability to create complex peptides enhances the potential for developing novel therapeutic agents .

Polymerization Studies

Research has demonstrated that this compound can undergo polymerization reactions, producing polypeptides with specific properties. For instance, studies have shown that polymerizing this compound with diphenylphosphoryl azide yields poly(L-alanylglycine), which exhibits promising characteristics for further applications in materials science and drug delivery systems .

Biochemical Studies

Understanding Protein Interactions

this compound is utilized in biochemical studies to investigate protein interactions and enzyme activities. Its role in mimicking natural amino acids makes it valuable for elucidating biological processes, particularly those involving metabolic pathways .

Conformational Studies

Recent studies have explored the conformational changes of amino acid residues, including those involving this compound, under various conditions. These insights are critical for understanding the stability and reactivity of peptides in biological systems .

Pharmaceutical Applications

Therapeutic Potential

The compound is being explored for its potential in developing new therapeutic agents, especially for treating metabolic disorders where amino acid balance is crucial. Research indicates that this compound can influence cellular functions and signaling pathways, making it a candidate for drug development aimed at metabolic regulation .

Antimicrobial Properties

Some studies have suggested that derivatives of this compound may exhibit antimicrobial properties, offering a potential avenue for developing new antibiotics. This aspect is particularly relevant given the rising concerns over antibiotic resistance .

Food Industry

Nutritional Supplementation

In the food industry, this compound can be used as a flavor enhancer or nutritional supplement. Its composition provides essential amino acids that support health and well-being, making it an attractive ingredient in functional foods .

Cosmetic Formulations

Moisturizing Properties

this compound is incorporated into skincare products due to its moisturizing properties. It helps improve skin hydration and overall appearance, contributing to the efficacy of cosmetic formulations aimed at enhancing skin health .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Peptide Synthesis | Building block for diverse peptide sequences; polymerization studies for novel materials |

| Biochemical Studies | Investigates protein interactions; conformational studies to understand stability |

| Pharmaceutical Applications | Potential therapeutic agent; explored for antimicrobial properties |

| Food Industry | Used as a flavor enhancer; provides essential amino acids |

| Cosmetic Formulations | Incorporated for moisturizing effects; enhances skin hydration |

Mécanisme D'action

The mechanism of action of H-Ala-Ala-Gly-OH depends on its specific application. In biological systems, peptides can interact with enzymes, receptors, and other proteins to modulate various biochemical pathways. The specific molecular targets and pathways involved vary depending on the context of the research or application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ala-Gly: A dipeptide composed of alanine and glycine.

Gly-Ala-Gly: A tripeptide with a different sequence of amino acids.

Ala-Ala: A dipeptide composed of two alanine residues.

Uniqueness

H-Ala-Ala-Gly-OH is unique in its specific sequence of amino acids, which determines its distinct chemical and biological properties. The presence of two alanine residues and one glycine residue gives it unique structural characteristics compared to other peptides .

Activité Biologique

H-Ala-Ala-Gly-OH, also known as Ala-Ala-Gly, is a tripeptide composed of two alanine residues and one glycine residue. This compound has garnered attention in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique sequence of amino acids. The presence of alanine contributes to the peptide's hydrophobic properties, while glycine introduces flexibility into the structure. This combination influences its interactions with biological membranes and proteins.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities that can influence cellular processes:

- Regulation of Protein Interactions : this compound can modulate the binding affinity to specific proteins, which is crucial for understanding protein-protein interactions in various biological systems.

- Antiviral Properties : Preliminary studies suggest that this tripeptide may inhibit viral replication by interacting with viral proteins, potentially making it a candidate for antiviral therapies.

- Enzyme Inhibition : this compound has been shown to possess inhibitory effects on certain enzymes involved in metabolic pathways, although the exact mechanisms remain under investigation.

Case Studies and Experimental Data

-

Antiviral Activity :

- A study investigated the effects of this compound on viral replication in vitro. The results indicated a significant reduction in viral load when treated with the peptide, suggesting its potential as an antiviral agent.

-

Protein Interaction Studies :

- Using surface plasmon resonance (SPR) technology, researchers measured the binding affinity of this compound to target proteins. The findings demonstrated that this tripeptide binds effectively to specific receptors, which could be leveraged for drug design.

-

Enzymatic Activity :

- Inhibition assays revealed that this compound affects the activity of key metabolic enzymes. The IC50 values were determined for several enzymes, highlighting its potential role as a metabolic regulator.

Applications in Research and Medicine

The unique properties of this compound make it valuable in various fields:

- Drug Development : Its ability to modulate protein interactions positions it as a promising candidate for drug development, particularly in targeting viral infections and metabolic disorders.

- Biomaterials : Due to its self-assembly properties, this compound can be explored in creating novel biomaterials for medical applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other peptides. Below is a comparison table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Ala-Gly-OH | One Alanine, One Glycine | Less hydrophobic; different biological activities |

| H-Gly-Gly-Gly-OH | Three Glycines | More flexible; lower binding affinity |

| H-Val-Val-Gly-OH | Two Valines, One Glycine | Increased hydrophobicity; distinct interaction profiles |

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMISHABBKUNFO-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16422-07-4 | |

| Record name | L-Alanyl-L-alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.